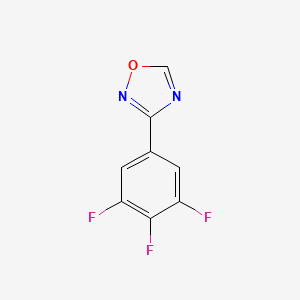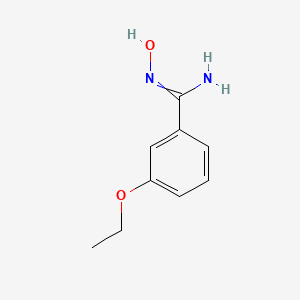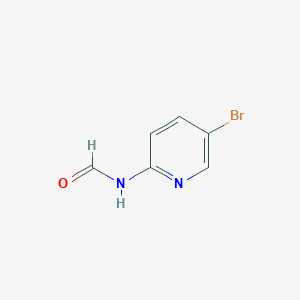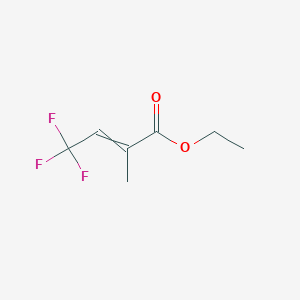
ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4,4,4-trifluorocrotonate is an organic compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 g/mol . It is a liquid at room temperature and is primarily used in research applications . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Métodos De Preparación
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be synthesized through various methods. One common synthetic route involves the Michael addition reaction between ethyl crotonate and a trifluoromethylating agent . The reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Análisis De Reacciones Químicas
Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-4,4,4-trifluorocrotonate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes . This property makes it effective in modifying enzyme activity and protein function . The compound can also participate in hydrogen bonding and van der Waals interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
Ethyl 2-methyl-4,4,4-trifluorocrotonate can be compared with other similar compounds such as:
Ethyl 4,4,4-trifluorocrotonate: This compound lacks the methyl group at the 2-position, making it less sterically hindered.
Ethyl 3-amino-4,4,4-trifluorocrotonate: This compound contains an amino group, which significantly alters its reactivity and applications.
Ethyl 4,4,4-trifluoro-2-butynoate: This compound has a triple bond, making it more reactive in certain chemical reactions. The unique presence of the 2-methyl group in ethyl 2-methyl-4,4,4-trifluorocrotonate provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Propiedades
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNRXTIKMSOZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
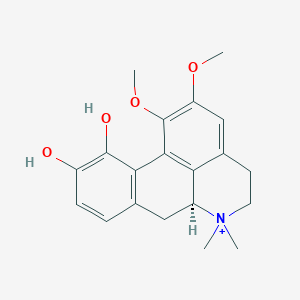
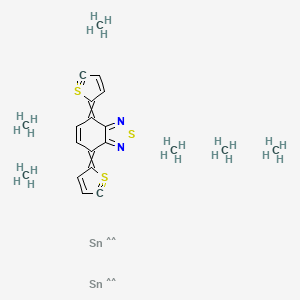
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
![{3,4,5-trihydroxy-6-[(4-hydroxy-3-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}-2,5-bis(hydroxymethyl)oxolan-2-yl)oxy]oxan-2-yl}methyl 4-hydroxybenzoate](/img/structure/B12441062.png)
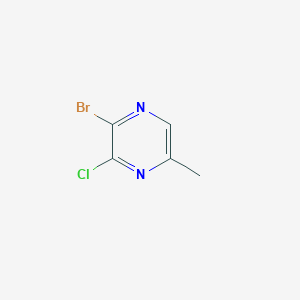



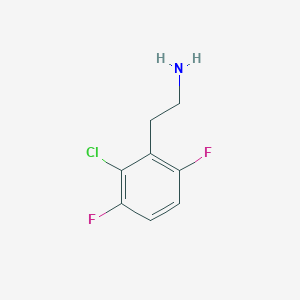
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
